molecular formula C23H23N3O5 B4201292 N-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]furan-2-carboxamide

N-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]furan-2-carboxamide

Cat. No.: B4201292
M. Wt: 421.4 g/mol
InChI Key: RUQIFJRVERNAPN-UHFFFAOYSA-N
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Description

N-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the methoxyphenyl amine derivative, followed by its reaction with a suitable carbonyl compound to form the corresponding amide

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and pressure conditions are crucial to achieving efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-piperidinyl)phenyl]-2-furamide
  • N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-pyrrolidinyl)phenyl]-2-furamide

Uniqueness

N-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]furan-2-carboxamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[(4-methoxyphenyl)carbamoyl]-4-morpholin-4-ylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-29-18-7-4-16(5-8-18)24-22(27)19-15-17(25-23(28)21-3-2-12-31-21)6-9-20(19)26-10-13-30-14-11-26/h2-9,12,15H,10-11,13-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQIFJRVERNAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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